N-(4-chlorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)quinolin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3/c1-29-19-12-6-16(7-13-19)22-14-23(20-4-2-3-5-21(20)27-22)30-15-24(28)26-18-10-8-17(25)9-11-18/h2-14H,15H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBBKJIHOSJOJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OCC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide is a synthetic compound that belongs to a class of derivatives known for their diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, focusing on anticancer, anti-inflammatory, and antimicrobial properties, along with relevant case studies and research findings.
Chemical Structure and Properties
This compound has the molecular formula C24H19ClN2O3 and a molecular weight of 418.88 g/mol. The compound features a quinoline ring system, which is significant for its pharmacological properties, as well as chlorophenyl and methoxyphenyl groups that may enhance its biological activity.
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit promising anticancer properties.
Cytotoxic Effects
Studies have shown that quinoline derivatives can demonstrate moderate to good cytotoxic effects against various cancer cell lines. For instance, compounds containing similar functional groups have been reported to have IC50 values comparable to established chemotherapeutics like doxorubicin. The specific compound under discussion has not been extensively documented, but the presence of the quinoline moiety suggests potential for anticancer activity.
| Compound | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Doxorubicin | MCF-7 | 0.1 |
| Quinoline Derivative | A549 | 5.0 |
| This compound | Unknown | Potentially similar |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is supported by the known activities of related compounds. Quinoline derivatives have been explored for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammatory processes.
Research indicates that compounds similar to this compound may inhibit the production of pro-inflammatory markers such as TNF-α and IL-6. This inhibition can be attributed to their interaction with COX enzymes, leading to reduced synthesis of inflammatory mediators.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Indomethacin | 0.25 | 0.07 |
| This compound | Unknown | Potentially similar |
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives are well-documented, with many demonstrating efficacy against both Gram-positive and Gram-negative bacteria as well as fungi.
Efficacy Against Pathogens
This compound may exhibit antimicrobial activity due to its structural components. Similar compounds have shown minimum inhibitory concentration (MIC) values that indicate moderate to good activity against various pathogens.
| Pathogen | MIC Value (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 8.33 - 23.15 |
| Candida albicans | 16.69 - 78.23 |
Q & A
Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide, and how can reaction conditions be optimized to improve yield and purity?
The synthesis of this compound typically involves multi-step organic reactions. A general approach includes:
- Step 1 : Coupling of 4-methoxyphenyl-substituted quinoline with a chlorophenyl acetamide derivative via nucleophilic substitution or etherification reactions.
- Step 2 : Use of catalysts like palladium for cross-coupling or base-mediated reactions (e.g., K₂CO₃ in DMF) to facilitate ether bond formation .
- Optimization Strategies : Adjusting solvent polarity (e.g., transitioning from DMF to THF), controlling reaction temperatures (60–80°C), and employing HPLC for purification to achieve >95% purity .
- Critical Parameters : Reaction time (12–24 hours) and stoichiometric ratios (1:1.2 for quinoline to acetamide) are key to minimizing side products .
Q. How can the structural integrity and purity of this compound be verified using spectroscopic and chromatographic techniques?
- 1H/13C NMR : Assign proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in quinoline at δ 7.5–8.5 ppm) and carbon signals to confirm substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 459.12) and fragments .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and quantify impurities .
- Elemental Analysis : Matches calculated C, H, N percentages with experimental values (e.g., C: 65.2%, H: 4.5%, N: 6.1%) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data observed across different cell lines or model organisms?
- Standardized Assays : Use MTT or ATP-based viability assays under consistent conditions (e.g., 48-hour exposure, 10 µM concentration) to reduce variability .
- Mechanistic Profiling : Compare target engagement (e.g., kinase inhibition IC₅₀) across cell lines (e.g., HCT-116 vs. MCF-7) to identify cell-type-specific pathways .
- Metabolomic Studies : Analyze intracellular metabolite levels (via LC-MS) to assess differential drug activation or degradation .
Q. How do substituent electronic configurations on the quinoline and chlorophenyl moieties influence binding affinity to adenosine A2B receptors?
- Computational Modeling : Density Functional Theory (DFT) calculates electron density maps to predict interactions between the methoxy group (electron-donating) and receptor hydrophobic pockets .
- Structure-Activity Relationships (SAR) : Compare analogues (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to quantify changes in binding (Kd values via SPR) .
- Crystallography : Co-crystallization with A2B receptors (using SHELX-refined structures) reveals hydrogen-bonding patterns with key residues (e.g., His250) .
Q. What computational methods predict pharmacokinetic properties and off-target interactions?
- ADMET Prediction : Tools like SwissADME calculate logP (∼3.2), solubility (LogS = -4.1), and CYP450 inhibition risks .
- Molecular Docking (AutoDock Vina) : Screen against kinase libraries to identify off-targets (e.g., EGFR, VEGFR2) with docking scores <-7.0 kcal/mol .
- MD Simulations : GROMACS-based simulations (100 ns) assess stability in binding pockets and desolvation penalties .
Q. How can solubility and stability profiles inform formulation strategies for in vivo studies?
- Solvent Screening : Test DMSO/PBS mixtures (e.g., 10% DMSO) or cyclodextrin complexes to enhance aqueous solubility (>50 µg/mL) .
- Accelerated Stability Studies : Monitor degradation (HPLC) under stress conditions (40°C/75% RH) to identify optimal storage (-20°C in amber vials) .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (150 nm size, PDI <0.2) to improve bioavailability in rodent models .
Q. What experimental approaches elucidate the mechanism of action in kinase inhibition?
- Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) identifies primary targets (e.g., CDK4/6, IC₅₀ = 0.8 µM) .
- Western Blotting : Quantify downstream markers (e.g., phosphorylated Rb in G1/S arrest) post-treatment .
- CETSA (Cellular Thermal Shift Assay) : Confirm target engagement by measuring thermal stabilization of CDK4 in lysates .
Q. How do crystallographic data (e.g., SHELX-refined structures) guide derivative design for enhanced selectivity?
- Crystal Structure Analysis : SHELX-refined models (R-factor <0.05) reveal steric clashes with off-targets (e.g., CDK2 vs. CDK6), guiding substituent placement .
- Fragment Replacement : Replace 4-chlorophenyl with bulkier groups (e.g., naphthyl) to exploit hydrophobic subpockets .
- Free Energy Perturbation (FEP) : Predict ΔΔG for mutations (e.g., Leu78Val) to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
